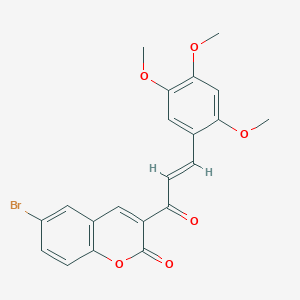

(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

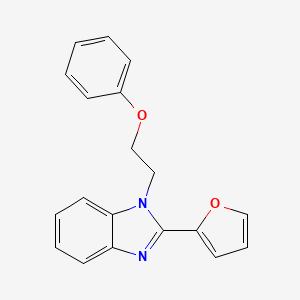

The compound "(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one" is not directly mentioned in the provided papers. However, the papers discuss related coumarin-based chalcone derivatives, which share a similar structural motif. These compounds are synthesized using molecular hybridization methods, specifically through the Claisen–Schmidt reaction, which is a base-catalyzed condensation of aldehydes and ketones. The papers focus on the synthesis and characterization of these derivatives and their biological activities, such as anticancer and antioxidant properties .

Synthesis Analysis

The synthesis of related compounds involves the reaction between 3-acetylcoumarin and substituted benzaldehydes, using p-toluenesulfonic acid (pTSA) as a catalyst . The Claisen–Schmidt reaction is a key step in forming the chalcone scaffold, which is a common feature in these derivatives. The synthesis yields various derivatives, which are then characterized using spectroscopic techniques like FTIR, HRESI-MS, and NMR .

Molecular Structure Analysis

The molecular structure of these compounds is confirmed using spectroscopic data. The presence of the coumarin and chalcone units is evident from the characteristic peaks in the FTIR, HRESI-MS, and NMR spectra. The NMR spectra, in particular, provide detailed information about the hydrogen and carbon atoms in the molecule, confirming the structure of the synthesized compounds .

Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of these derivatives is the Claisen–Schmidt condensation. This reaction forms a carbon-carbon double bond between the carbonyl carbon of the ketone and the alpha-carbon of the aldehyde, resulting in the formation of the chalcone scaffold. The reaction conditions, such as the use of an acid catalyst, are crucial for the successful synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical properties, such as melting points, are determined using appropriate instruments. The chemical properties, particularly the electron-donating properties of the highest occupied molecular orbital (HOMO), are localized on the propenone fragment of the molecules. This feature is significant as it contributes to the antiradical properties of the compounds. The antioxidant activity is assessed using the DPPH test and the chelating properties by the o-phenanthroline method. The in vitro studies confirm the antiradical activity of the synthesized compounds .

Applications De Recherche Scientifique

Anticancer Activity

- A derivative, (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one, showed potential anticancer activity against breast and cervix cancer cells (Suwito et al., 2018).

Antioxidant Properties

- Synthesized derivatives of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one exhibited significant antioxidant activity, as confirmed by in vitro studies (Shatokhin et al., 2021).

Antimicrobial and Cytotoxicity Studies

- Research on 3-Amino-6-(2-oxo-2H-chromen-3-yl)pyridine-2-carbonitrile, synthesized from a similar compound, revealed antioxidant, antimicrobial activities, and cytotoxicity studies (Rashdan et al., 2017).

Synthesis and Evaluation of Metal Complexes

- Complexes synthesized with 6-bromo-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one and various metals demonstrated antimicrobial, antioxidant, and anti-tubercular activities (Patel et al., 2012).

Microwave-Assisted Synthesis

- Microwave-assisted cyclization techniques were used to synthesize related compounds, highlighting efficient synthesis methods (Dao et al., 2018).

Bioimaging Applications

- A derivative was developed as a fluorescent probe for sensing SO2 derivatives, showing potential for application in bioimaging and real sample detection (Gómez et al., 2018).

Antiproliferative Agents

- New heterocycles synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one showed potential as antiproliferative agents (Gomha et al., 2015).

Antibacterial Investigations

- Synthesis and antibacterial investigations of new compounds containing this chromen-2-one derivative highlighted its potential in developing new antibacterial agents (Hamdi et al., 2008).

Mécanisme D'action

Target of Action

The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, which is essential for cell division . This interaction results in changes in the normal functioning of these targets, thereby affecting the cells’ physiological processes .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest in the G2/M phase . The inhibition of Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β affects various pathways involved in protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Result of Action

The compound’s action results in notable anti-cancer effects . By effectively inhibiting its targets, it can suppress tumor growth . Furthermore, it has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . It also holds potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus .

Propriétés

IUPAC Name |

6-bromo-3-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrO6/c1-25-18-11-20(27-3)19(26-2)10-12(18)4-6-16(23)15-9-13-8-14(22)5-7-17(13)28-21(15)24/h4-11H,1-3H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBQPHKUJDBQDS-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B3007387.png)

![methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate](/img/structure/B3007388.png)

![N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3007394.png)

![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3007398.png)

![N1-(pyridin-2-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3007400.png)

![6-Cyclopropyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3007402.png)

![1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine](/img/structure/B3007408.png)